

HSK205 Technical Support Center: Off-Target Effects and Kinase Selectivity Profiling

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers utilizing **HSK205**, a potent dual inhibitor of FLT3 and HASPIN kinases. Understanding the kinase selectivity profile and potential off-target effects of **HSK205** is critical for accurate experimental design and interpretation of results in preclinical studies for conditions such as Acute Myeloid Leukemia (AML).

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of **HSK205**?

A1: **HSK205** is a dual inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and haspin (GSG2), a serine/threonine kinase.[1][2] It has shown potent activity against FLT3 with an IC50 of 0.187 nM.[3][4] At a concentration of 50 nM, **HSK205** inhibits FLT3 and haspin by 94% and 97%, respectively.

Q2: What are the known cellular effects of HSK205 in cancer cell lines?

A2: **HSK205** demonstrates potent anti-proliferative activity in various FLT3-driven AML cell lines, with GI50 values ranging from 2 to 25 nM.[5] Western blot analysis has confirmed that **HSK205** inhibits the phosphorylation of both FLT3 and its downstream target, as well as histone H3, a known substrate of haspin, in cellular contexts.[5]



Q3: Why is kinase selectivity profiling important for my HSK205 experiments?

A3: Kinase inhibitors are rarely completely specific for their intended target. Off-target effects, where the inhibitor interacts with other kinases, can lead to unexpected biological responses, toxicity, or confounding experimental results.[6][7] A comprehensive kinase selectivity profile helps to anticipate and understand these effects, ensuring that the observed phenotype is correctly attributed to the inhibition of FLT3 and/or haspin.

Q4: How can I assess the off-target effects of **HSK205** in my cellular model?

A4: Several methods can be employed to investigate off-target effects. A primary approach is to perform a kinome-wide scan to identify other kinases inhibited by **HSK205**. Cellularly, techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement and identify off-target binding within intact cells.[8][9][10] Phenotypic assays using cell lines with known dependencies on specific kinases can also reveal potential off-target activities.

HSK205 Kinase Selectivity Profile

The following table summarizes the inhibitory activity of **HSK205** against its primary targets and a representative panel of off-target kinases. Disclaimer: The comprehensive kinase selectivity profile for **HSK205** is not publicly available. The data presented below for off-target kinases is a hypothetical, yet representative, profile created for illustrative purposes to guide researchers.

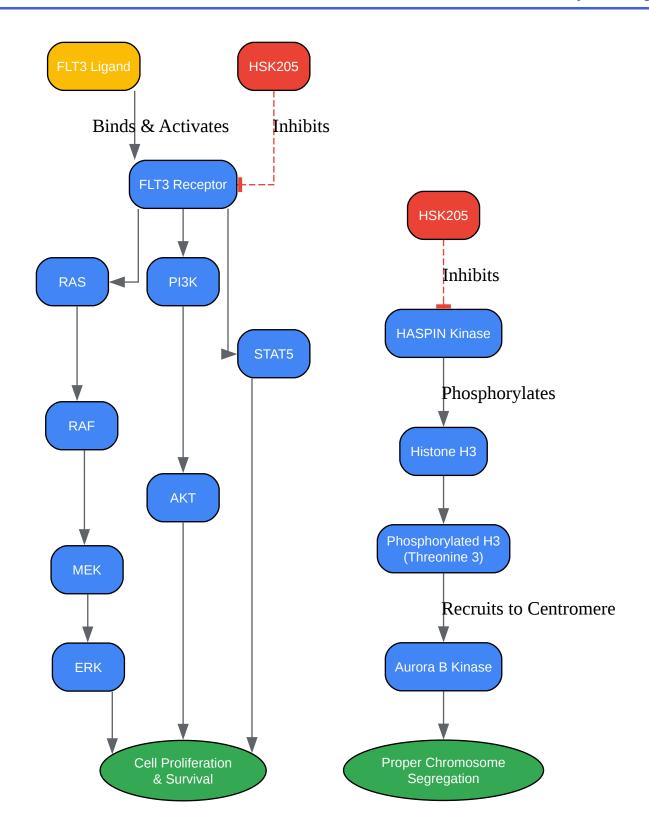


Kinase Target	IC50 (nM)	% Inhibition @ 50 nM	Potential Off-Target Concern
FLT3	0.187	94%	On-Target
HASPIN	<10	97%	On-Target
KIT	50	85%	High
PDGFRα	75	70%	Moderate
ABL1	150	55%	Moderate
SRC	300	40%	Low
LCK	500	25%	Low
MEK1	>1000	<10%	Very Low
ERK2	>1000	<10%	Very Low
CDK2	>1000	<10%	Very Low

Signaling Pathways

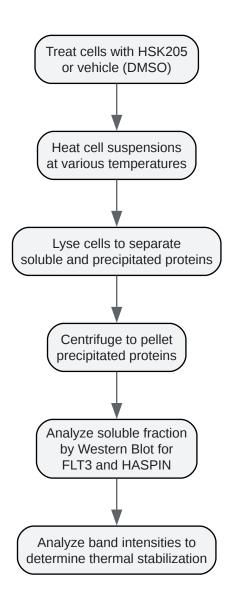
Understanding the signaling cascades affected by **HSK205** is crucial for designing mechanistic studies.



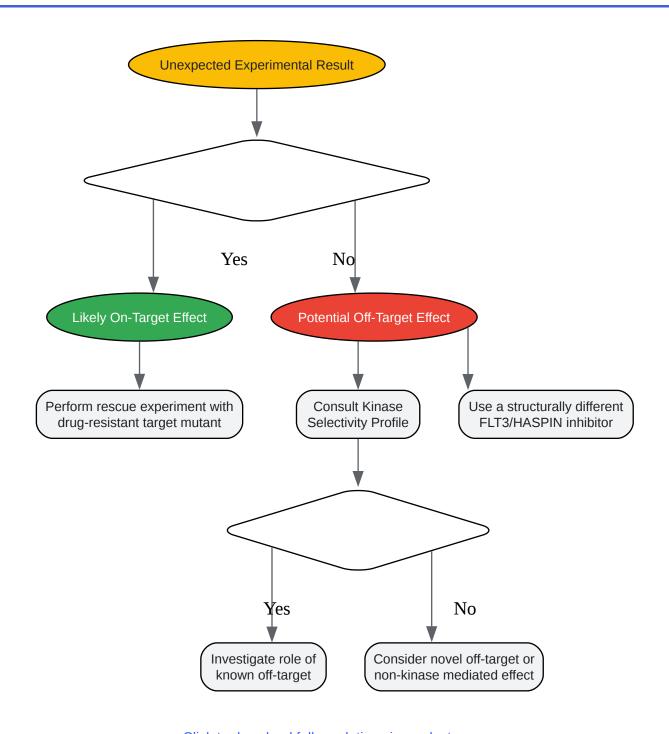












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